molecular formula C18H17N3O4 B2389115 2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 1226434-74-7

2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2389115
CAS RN: 1226434-74-7
M. Wt: 339.351
InChI Key: YJVSATWHIMEYLH-UHFFFAOYSA-N
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Description

2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques: Research has been conducted on the synthesis of compounds with complex structures, including those related to "2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide." Techniques such as crystal structure analysis, NMR spectroscopy, and X-ray diffraction are commonly used for structural characterization. For instance, one study detailed the synthesis and crystal structure analysis of a compound demonstrating moderate herbicidal and fungicidal activities, highlighting the potential agricultural applications of these compounds (Hu Jingqian et al., 2016).

Biological Activities and Applications

  • Antimicrobial and Antioxidant Properties: Several studies focus on the antimicrobial and antioxidant properties of compounds structurally similar to "2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide." For example, novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating potential therapeutic applications (K. Chkirate et al., 2019).

Chemical Interactions and Mechanisms

  • Chemical Interaction Studies: Research into the chemical interactions and mechanisms underlying the synthesis and reactivity of these compounds provides insights into their potential applications. For instance, the study of decarboxylative Claisen rearrangement reactions involving furan-2-ylmethyl derivatives offers insights into synthetic pathways that could be leveraged for developing new pharmaceuticals (D. Craig et al., 2005).

Anticancer Activity

  • Exploration of Anticancer Potentials: The anticancer activity of related compounds has been explored, with some showing promise against specific cancer cell lines. This suggests that derivatives of "2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide" might also possess valuable pharmacological properties worth investigating (V. Horishny et al., 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-13-4-6-14(7-5-13)21-9-8-20(17(23)18(21)24)12-16(22)19-11-15-3-2-10-25-15/h2-10H,11-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVSATWHIMEYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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